molecular formula C18H25N B1612018 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile CAS No. 86871-36-5

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile

Cat. No.: B1612018
CAS No.: 86871-36-5
M. Wt: 255.4 g/mol
InChI Key: ATLDDLGTVWNXQE-UHFFFAOYSA-N
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Description

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C18H25N and a molecular weight of 255.4 g/mol. This compound is characterized by a cyclohexane ring substituted with a pentylphenyl group and a carbonitrile group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile typically involves the reaction of 4-pentylphenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the carbonitrile group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(4-Pentylphenyl)cyclohexanone or 4-(4-Pentylphenyl)cyclohexanoic acid.

    Reduction: Formation of 4-(4-Pentylphenyl)cyclohexane-1-amine.

    Substitution: Formation of 4-(4-Pentylphenyl)-2-nitrocyclohexane or 4-(4-Pentylphenyl)-2-bromocyclohexane.

Scientific Research Applications

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonitrile group can form hydrogen bonds with active sites, while the hydrophobic pentylphenyl group can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butylphenyl)cyclohexane-1-carbonitrile
  • 4-(4-Hexylphenyl)cyclohexane-1-carbonitrile
  • 4-(4-Octylphenyl)cyclohexane-1-carbonitrile

Uniqueness

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications in liquid crystal technology and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-pentylphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-7,10-11,16,18H,2-5,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLDDLGTVWNXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595335
Record name 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86871-36-5
Record name 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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